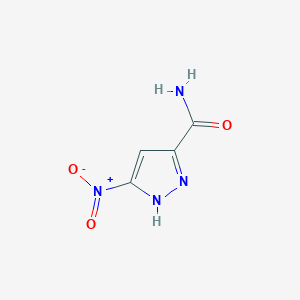

5-nitro-1H-pyrazole-3-carboxamide

描述

Significance of Pyrazole (B372694) Scaffold in Drug Discovery

The pyrazole scaffold is a fundamental building block in medicinal chemistry, recognized for its ability to form the basis of a wide array of pharmacologically active compounds. nih.govresearchgate.net Its structural versatility allows for modifications that can fine-tune the biological activity and pharmacokinetic properties of drug candidates. researchgate.net The presence of both hydrogen bond donors and acceptors in the pyrazole ring facilitates strong interactions with various biological targets. mdpi.com

The therapeutic journey of pyrazole derivatives began in 1883 with the synthesis of the first substituted pyrazoles. nih.gov A significant early example is Antipyrine, a pyrazolone (B3327878) derivative discovered in 1884, which was used for its analgesic properties. ijpsjournal.com This marked the beginning of extensive research into pyrazole-based compounds for various therapeutic applications. nih.govresearchgate.net Over the decades, this has led to the development of numerous successful drugs across different therapeutic areas, solidifying the pyrazole scaffold's place in the history of medicine. nih.govexlibrisgroup.com

A pharmacophore is the essential three-dimensional arrangement of atoms or functional groups of a molecule that is responsible for its biological activity. The specific arrangement of the nitro and carboxamide groups on the pyrazole ring of 5-nitro-1H-pyrazole-3-carboxamide endows it with the potential to interact with specific biological targets. nih.gov The nitro group can act as a hydrogen bond acceptor and influence the electronic properties of the ring, while the carboxamide group can participate in hydrogen bonding as both a donor and an acceptor, making it a key feature for molecular recognition by enzymes and receptors. ontosight.ai

Overview of Therapeutic Potential of Pyrazole Derivatives

The broad spectrum of biological activities exhibited by pyrazole derivatives makes them a highly attractive class of compounds for drug discovery. nih.govnih.govontosight.ai Their therapeutic potential spans a wide range of diseases, driven by their ability to interact with diverse biological targets. mdpi.comnih.govsciencescholar.us

Pyrazole derivatives are well-known for their potent anti-inflammatory effects. ijpsjournal.comontosight.aisciencescholar.us A prominent example is celecoxib, a selective COX-2 inhibitor that contains a pyrazole ring. ijpsjournal.comnih.gov The anti-inflammatory mechanism of many pyrazole derivatives involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation. ijpsjournal.comnih.gov Research has shown that various substitutions on the pyrazole ring can modulate the anti-inflammatory potency and selectivity. researchgate.net

Table 1: Anti-inflammatory Activity of Select Pyrazole Derivatives

| Compound/Derivative | Target/Mechanism | Observed Effect | Reference |

|---|---|---|---|

| Celecoxib | COX-2 Inhibition | Potent anti-inflammatory effects with reduced toxicity. ijpsjournal.com | ijpsjournal.com |

| 3,5-diarylpyrazoles | COX-2/5-LOX Inhibition | Dual inhibition, reducing edema by 75%. ijpsjournal.com | ijpsjournal.com |

| 3-(trifluoromethyl)-5-arylpyrazole | COX-2 Inhibition | IC50 = 0.02 μM (COX-2) vs. 4.5 μM (COX-1). ijpsjournal.com | ijpsjournal.com |

| Pyrazole-thiazole hybrid | Dual COX-2/5-LOX Inhibition | IC50 = 0.03 μM/0.12 μM. ijpsjournal.com | ijpsjournal.com |

The pyrazole nucleus is a core component of many compounds with significant antimicrobial and antifungal activity. nih.govontosight.ainih.gov Studies have demonstrated the efficacy of pyrazole derivatives against a range of bacterial and fungal pathogens. nih.govmdpi.com For instance, certain synthesized pyrazole derivatives have shown high activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting minimum inhibitory concentrations (MIC) as low as 0.25 μg/mL against Escherichia coli and Streptococcus epidermidis. nih.gov Similarly, some derivatives have displayed notable antifungal activity against species like Aspergillus niger. nih.gov

Table 2: Antimicrobial and Antifungal Activity of Select Pyrazole Derivatives

| Compound/Derivative | Target Organism | Activity (MIC) | Reference |

|---|---|---|---|

| Pyrazole derivative 3 | Escherichia coli (Gram-negative) | 0.25 μg/mL | nih.gov |

| Pyrazole derivative 4 | Streptococcus epidermidis (Gram-positive) | 0.25 μg/mL | nih.gov |

| Pyrazole derivative 2 | Aspergillus niger (Fungus) | 1 μg/mL | nih.gov |

The development of pyrazole-based anticancer agents is a rapidly growing area of research. mdpi.comnih.gov These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases (e.g., EGFR, CDK, BTK) and tubulin. nih.govnih.gov Structure-activity relationship studies have revealed that modifications to the pyrazole ring can significantly impact the anticancer efficacy and selectivity of these compounds. nih.gov For example, certain pyrazole carbaldehyde derivatives have been identified as potent PI3 kinase inhibitors with significant cytotoxicity against breast cancer cells. nih.gov Other polysubstituted pyrazole derivatives have demonstrated strong antitumor activity against hepatocellular carcinoma cells by binding to the minor groove of DNA. nih.gov

Table 3: Anticancer Activity of Select Pyrazole Derivatives

| Compound/Derivative | Cancer Cell Line | Mechanism/Target | IC50 Value | Reference |

|---|---|---|---|---|

| Pyrazole carbaldehyde derivative 43 | MCF7 (Breast cancer) | PI3 kinase inhibitor | 0.25 μM | nih.gov |

| Polysubstituted pyrazole derivative 59 | HepG2 (Hepatocellular carcinoma) | DNA binding | 2 µM | nih.gov |

| Pyrazole ring-containing isolongifolanone (B1589518) derivative 37 | MCF7 (Breast cancer) | Apoptosis induction | 5.21 µM | nih.gov |

Neuroprotective Actions

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function. nih.gov Research into pyrazole-containing compounds has revealed their potential as therapeutic agents for these conditions. nih.gov Specifically, pyrazole derivatives have shown promise in providing neuroprotective effects by mitigating key pathological processes. eurekaselect.com

Recent studies have highlighted the potential of pyrazole-based substances to protect neurons from oxidative stress and reduce the formation of amyloid-beta plaques, which are hallmarks of Alzheimer's disease. eurekaselect.com The adaptable structure of the pyrazole moiety allows it to interact with various enzymes and receptors implicated in the progression of neurodegenerative disorders. eurekaselect.com While direct studies on the neuroprotective actions of this compound are still emerging, the broader class of pyrazole derivatives has demonstrated significant potential in this area. For instance, certain pyrazoline derivatives have been investigated for their antineurodegenerative effects, with some showing promise as adjuvants in the treatment of Parkinson's and Alzheimer's diseases. nih.gov

Enzyme Inhibitory Activities

The pyrazole scaffold is a well-established pharmacophore for the design of enzyme inhibitors. globalresearchonline.net Derivatives of this compound have been the focus of research for their ability to selectively target and inhibit various enzymes implicated in disease.

One notable area of investigation is the inhibition of carbonic anhydrases (CAs), particularly isoforms IX and XII, which are considered valuable targets in cancer therapy. bg.ac.rs A series of 5-aryl-1H-pyrazole-3-carboxylic acids demonstrated selective inhibition of these tumor-associated CAs over the cytosolic isoforms I and II. bg.ac.rs These compounds exhibited inhibitory constants (Ki) in the micromolar range, suggesting they could serve as a foundation for developing more potent and selective inhibitors. bg.ac.rs

Furthermore, pyrazole derivatives have been explored as inhibitors of other enzyme classes. For example, N-phenyl-5-propyl-1H-pyrazole-3-carboxamide was identified as a selective inhibitor and degrader of histone deacetylase 6 (HDAC6), a promising target for acute liver injury. nih.gov This compound displayed potent inhibitory activity and significant anti-inflammatory effects. nih.gov Additionally, some pyrazole derivatives have been evaluated as inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters, with some showing selectivity for the MAO-A isozyme, which is relevant for the treatment of depression and neurodegenerative disorders. nih.govfrontiersin.org The development of benzimidazole-pyrazole hybrids has also yielded compounds with inhibitory activity against enzymes like H+/K+ ATPase and CA II. researchgate.net

Below is a table summarizing the enzyme inhibitory activities of selected pyrazole derivatives:

| Compound Class | Target Enzyme(s) | Inhibition Data | Reference |

| 5-Aryl-1H-pyrazole-3-carboxylic acids | Carbonic Anhydrase IX and XII | K_i values of 4–50 μM | bg.ac.rs |

| N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide | HDAC6 | IC_50 = 4.95 nM | nih.gov |

| Pyrazoline derivatives | MAO-A | Micromolar range inhibition | nih.gov |

| Benzimidazole-pyrazole hybrids | H+/K+ ATPase, CA II | M3m IC_50 = 17.76 µM (H+/K+ ATPase), 30.69 µM (CA II) | researchgate.net |

Other Pharmacological Applications

Beyond neuroprotection and enzyme inhibition, the this compound scaffold and its analogs have been investigated for a variety of other pharmacological activities. The inherent chemical versatility of the pyrazole ring allows for the synthesis of derivatives with a broad spectrum of biological effects. nih.gov

Pyrazole derivatives have shown potential as:

Antimicrobial agents: The parent compound, 5-nitro-1H-pyrazole-3-carboxylic acid, has been noted for its ability to inhibit the growth of various microorganisms, including bacteria and fungi. ontosight.ai

Anti-inflammatory agents: Several pyrazole derivatives exhibit anti-inflammatory properties. globalresearchonline.netontosight.ai For instance, certain bis(3-aryl-4,5-dihydro-1H-pyrazole-1-carboxamide) derivatives have been screened for their anti-inflammatory effects in vivo. nih.gov

Anticancer agents: The pyrazole structure is a key motif in many anticancer agents. researchgate.net Some derivatives have shown antiproliferative activity against various tumor cell lines. mdpi.com

Antitubercular agents: Certain 5-aminopyrazole-4-carboxamides have demonstrated potent activity against Mycobacterium tuberculosis. mdpi.com

Cannabinoid receptor modulators: Pyrazoline derivatives have been synthesized and evaluated for their affinity to the CB1 receptor, which is relevant for conditions like obesity. nih.gov

The following table lists some of the other pharmacological applications of pyrazole derivatives:

| Application | Compound Class/Derivative | Key Findings | Reference |

| Antimicrobial | 5-Nitro-1H-pyrazole-3-carboxylic acid | Inhibits the growth of bacteria and fungi | ontosight.ai |

| Anti-inflammatory | Bis(3-aryl-4,5-dihydro-1H-pyrazole-1-carboxamide)s | Screened for in vivo anti-inflammatory properties | nih.gov |

| Anticancer | Methyl 3-amino-5-[(2-nitrophenyl)amino]-1H-pyrazole-4-carboxylate | Showed growth inhibition of HepG2 and HeLa cells | mdpi.com |

| Antitubercular | 5-Amino-3-((substitutes phenylamino)-N-(4-substituted phenylamino)-1H-pyrazole-4-carboxamides | Potent activity with MIC between 2.23 and 4.61 mM | mdpi.com |

| CB1 Receptor Modulation | 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid derivative | High affinity to the CB1 receptor (IC_50 = 14.1 nM) | nih.gov |

Structure

3D Structure

属性

IUPAC Name |

5-nitro-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4O3/c5-4(9)2-1-3(7-6-2)8(10)11/h1H,(H2,5,9)(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYIOOQWZZPEWHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1C(=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Nitro 1h Pyrazole 3 Carboxamide and Its Analogues

Classical Cyclocondensation Reactions for Pyrazole (B372694) Ring Formation

The cornerstone of pyrazole synthesis has long been the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. nih.govmdpi.comresearchgate.net This versatile method, often referred to as the Knorr pyrazole synthesis, allows for the formation of a wide array of substituted pyrazoles. youtube.comwikipedia.org The reaction proceeds through the initial formation of an imine with one carbonyl group, followed by the formation of an enamine with the second carbonyl, which then cyclizes and dehydrates to form the aromatic pyrazole ring. youtube.com

Key precursors for these reactions include:

1,3-Diketones: Reacting a 1,3-diketone like acetylacetone (B45752) with hydrazine hydrate (B1144303) is a classic example, yielding 3,5-dimethylpyrazole. researchgate.netwikipedia.org

α,β-Unsaturated Ketones: These substrates react with hydrazines to form pyrazolines, which are subsequently oxidized to pyrazoles. nih.govmdpi.com

Acetylenic Ketones: The reaction of hydrazine derivatives with acetylenic ketones can also produce pyrazoles, though it may result in a mixture of regioisomers. nih.govmdpi.com

The choice of hydrazine (e.g., hydrazine hydrate, phenylhydrazine) and the 1,3-dicarbonyl component dictates the substitution pattern on the final pyrazole ring. nih.govmdpi.com

| 1,3-Dicarbonyl Precursor | Hydrazine Derivative | Resulting Pyrazole Derivative | Reference |

|---|---|---|---|

| Acetylacetone | Hydrazine Hydrate | 3,5-Dimethylpyrazole | researchgate.netwikipedia.org |

| Ethyl Acetoacetate | Phenylhydrazine | 1,3,5-Substituted Pyrazoles | nih.gov |

| 4,4,4-Trifluoro-1-arylbutan-1,3-diketones | Arylhydrazine | Mixture of 1,3- and 1,5-disubstituted pyrazoles | nih.gov |

Targeted Synthesis of 5-Nitro-1H-pyrazole-3-carboxamide Scaffold

The specific synthesis of the this compound scaffold requires a strategic approach to ensure the correct placement of the nitro and carboxamide groups.

The introduction of a nitro group onto the pyrazole ring is typically achieved through electrophilic nitration. The position of nitration is highly dependent on the reaction conditions and the substituents already present on the pyrazole ring. cdnsciencepub.com

For instance, the nitration of 1-phenylpyrazole (B75819) with a mixture of nitric acid and sulfuric acid primarily yields 1-p-nitrophenylpyrazole, with the nitro group being introduced on the phenyl ring. cdnsciencepub.com However, using "acetyl nitrate" (a mixture of nitric acid and acetic anhydride) can lead to selective nitration at the 4-position of the pyrazole ring. cdnsciencepub.com The reactivity of the pyrazole ring towards electrophiles is generally high at the 4-position if it is sterically accessible. researchgate.net

In the context of synthesizing this compound, a common strategy involves the nitration of a pre-formed pyrazole-3-carboxylic acid or a derivative thereof. For example, the nitration of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid is a key step in the synthesis of sildenafil (B151), where a mixture of fuming nitric acid and sulfuric acid is used. researchgate.net The conditions for such reactions must be carefully controlled as they are often highly exothermic. researchgate.net

Research has shown that the direction of nitration can be influenced by the reaction medium. In strongly acidic solvents, the pyrazole ring may exist as its conjugate acid, which deactivates the ring towards electrophilic attack and can favor nitration on other parts of the molecule, such as a phenyl substituent. cdnsciencepub.com

The carboxamide group at the 3-position of the pyrazole ring is typically introduced by first preparing the corresponding pyrazole-3-carboxylic acid or its activated derivative, such as an acid chloride. nih.gov The pyrazole carboxylic acid can then be reacted with an appropriate amine to form the amide bond.

For example, pyrazole-3-carboxylic acid can be converted to its acid chloride by treatment with thionyl chloride (SOCl₂). nih.gov This activated intermediate then readily reacts with various amines to yield the desired pyrazole-3-carboxamide derivatives. nih.gov This method has been employed in the synthesis of a variety of pyrazole-carboxamides with diverse biological activities. nih.govscience.gov

Another approach involves the use of coupling reagents to facilitate the amide bond formation directly from the carboxylic acid and the amine, avoiding the need to isolate the acid chloride. jst.go.jp

Advanced Synthetic Strategies for Pyrazole-3-carboxamide Derivatives

Modern synthetic chemistry has introduced more sophisticated methods for the construction of pyrazole-3-carboxamide derivatives, often improving efficiency and control over the molecular architecture.

One-pot multicomponent reactions (MCRs) have emerged as a powerful tool for the rapid assembly of complex molecules from simple starting materials in a single synthetic operation. nih.gov These reactions are highly atom-economical and can generate diverse libraries of compounds efficiently. nih.govjsynthchem.com

For the synthesis of pyrazole derivatives, MCRs often involve the reaction of an aldehyde, a 1,3-dicarbonyl compound, a hydrazine, and sometimes a fourth component. nih.govresearchgate.net For instance, a one-pot, three-component reaction of an aldehyde, a 1,3-dicarbonyl compound, and a diazo compound can yield polyfunctional pyrazoles. organic-chemistry.org Similarly, pyrano[2,3-c]pyrazole derivatives can be synthesized through a one-pot four-component reaction of an aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate. jsynthchem.comresearchgate.net

| Reaction Type | Components | Resulting Product | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| Three-component | Aldehyde, 1,3-dicarbonyl, Diazo compound | Polyfunctional Pyrazoles | Transition metal-free, O₂ | organic-chemistry.org |

| Four-component | Aldehyde, Malononitrile, Ethyl acetoacetate, Hydrazine hydrate | Pyrano[2,3-c]pyrazoles | Piperidine or CuO nanoparticles | nih.govjsynthchem.com |

| Three-component | Hydrazine hydrate, Arylidene malononitrile, Isothiocyanate | 1H-Pyrazole-1-carbothioamides | HAp/ZnCl₂ | biointerfaceresearch.com |

Controlling the regioselectivity of the pyrazole ring formation is a significant challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines, which can lead to mixtures of isomers. mdpi.com

Recent advances have focused on developing highly regioselective synthetic methods. For example, the reaction of β-enamino diketones with arylhydrazines can be controlled to selectively produce either 3,5-disubstituted-4-formyl-N-arylpyrazoles or their 4-hydroxymethyl analogues by strategic use of a Lewis acid catalyst like BF₃. organic-chemistry.org

Another innovative approach utilizes trichloromethyl enones as starting materials to achieve a regiocontrolled synthesis of 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles. acs.org The selectivity of this reaction is dictated by the nature of the hydrazine used: arylhydrazine hydrochlorides lead to the 1,3-regioisomer, while the free hydrazine yields the 1,5-regioisomer exclusively. acs.org

Furthermore, a novel two-step synthesis for methyl 1-aryl-3-hydroxy-1H-pyrazole-4-carboxylates has been developed, which involves the acylation of hydrazines with methyl malonyl chloride followed by cyclization. nih.govresearchgate.net This method provides a regioselective route to these specific pyrazole derivatives.

Functionalization of Pyrazole Rings for Structural Diversity

The structural versatility of the pyrazole ring allows for functionalization at several positions, namely the C3, C4, C5, and the N1 position of the heterocycle. researchgate.net This adaptability is key to creating a wide array of analogues of this compound, each with potentially unique properties. The reactivity of the pyrazole ring is characterized by a nucleophilic nature at the nitrogen atoms and the C4 position, while the C3 and C5 positions are more electrophilic. nih.gov

Key functionalization strategies include:

N-Alkylation and N-Arylation: The nitrogen atom at the N1 position is a common site for modification. Alkylation or arylation at this position can significantly alter the compound's characteristics. These reactions are often achieved under basic conditions using reagents like alkyl halides or arylboronic acids. researchgate.netacs.org The choice of base and solvent can influence the regioselectivity of the reaction, especially in unsymmetrically substituted pyrazoles. acs.orgmdpi.com For instance, the reaction of 3-substituted pyrazoles with alkylating agents in the presence of potassium carbonate in DMSO has been shown to favor N1 substitution. acs.org

Modification of the Nitro Group: The nitro group is a powerful electron-withdrawing group that heavily influences the reactivity of the pyrazole ring. The introduction of additional nitro groups has been explored to create highly nitrated energetic compounds. researchgate.net Conversely, the reduction of the nitro group to an amino group provides a route to a different class of derivatives, such as 5-amino-1H-pyrazole-3-carboxamide, which can then undergo further functionalization. researchgate.net

Functionalization at the C4 Position: The C4 position of the pyrazole ring is susceptible to electrophilic substitution. nih.gov A common strategy involves halogenation, such as bromination, to introduce a handle for further cross-coupling reactions, like the Suzuki coupling. researchgate.netunivie.ac.at This allows for the introduction of a wide variety of aryl or alkyl substituents at this position.

Modification of the Carboxamide Group: The carboxamide functional group at the C3 position is typically formed from its corresponding carboxylic acid precursor, 5-nitro-1H-pyrazole-3-carboxylic acid. google.comboronmolecular.comnih.gov This acid can be converted to an acid chloride, which then reacts with a desired amine to form the target carboxamide. google.com This method allows for the synthesis of a large library of N-substituted carboxamide derivatives, introducing diverse structural motifs. nih.govnih.govjst.go.jp

Table 1: Key Functionalization Reactions on the Pyrazole Ring

| Reaction Type | Position(s) | Common Reagents | Purpose | Reference |

|---|---|---|---|---|

| N-Alkylation/N-Arylation | N1 | Alkyl halides, Arylboronic acids, Trichloroacetimidates | Introduce diverse substituents on the ring nitrogen. | researchgate.netacs.orgmdpi.com |

| Halogenation | C4 | N-Bromosuccinimide (NBS) | Introduce a halogen for subsequent cross-coupling reactions. | researchgate.net |

| Nitration | C4 | Nitric acid, Acetic anhydride | Introduce additional nitro groups. | researchgate.netmdpi.com |

| Amide Formation | C3 | Thionyl chloride, Amines | Synthesize diverse carboxamide derivatives from the carboxylic acid. | google.comresearchgate.net |

Purification and Characterization Techniques in Synthesis Research

The successful synthesis of this compound and its analogues is contingent upon rigorous purification and unambiguous characterization. A combination of chromatographic and spectroscopic methods is essential to ensure the identity and purity of the synthesized compounds.

Purification Techniques:

Following synthesis, the crude product is typically a mixture containing the desired compound, unreacted starting materials, by-products, and reagents. Common purification methods include:

Recrystallization: This is a widely used technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, whereupon the desired compound crystallizes out, leaving impurities in the solution. jetir.orgnih.gov The choice of solvent is critical for effective purification. google.com

Column Chromatography: This is a versatile method for separating components of a mixture. Silica gel is a common stationary phase for the purification of pyrazole derivatives. nih.gov The crude mixture is loaded onto the column and eluted with a solvent system (eluent), separating the compounds based on their differential adsorption to the silica. orientjchem.orgmdpi.com Flash chromatography is a variation that uses pressure to speed up the process. mdpi.commdpi.com

Extraction and Washing: Before further purification, a reaction work-up often involves extracting the product into an organic solvent and washing it with aqueous solutions (e.g., dilute acid, base, or brine) to remove inorganic salts and other water-soluble impurities. google.comnih.gov

Thin-Layer Chromatography (TLC): While primarily an analytical technique, TLC is crucial for monitoring the progress of a reaction and for determining the appropriate solvent system for column chromatography. mdpi.comalrasheedcol.edu.iq

Characterization Techniques:

Once purified, the identity and structure of the compound must be confirmed. The following techniques are standard in the field:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are arguably the most powerful tools for structural elucidation of organic molecules. orientjchem.org They provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the verification of the pyrazole ring structure and the positions of its substituents. mdpi.comrsc.org

Mass Spectrometry (MS): This technique determines the molecular weight of the compound by measuring the mass-to-charge ratio of its ions, confirming the molecular formula. researchgate.netresearchgate.net High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further validating the elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in a molecule. orientjchem.org For this compound, characteristic absorption bands for the N-H and C=O bonds of the carboxamide group, and the N-O bonds of the nitro group would be expected. mdpi.com

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unambiguous proof of structure. It determines the precise three-dimensional arrangement of atoms in the crystal lattice, confirming connectivity, bond lengths, and bond angles. nih.govresearchgate.netnih.gov

Melting Point Determination: The melting point is a physical property used to assess the purity of a solid compound. A sharp melting point over a narrow range is indicative of a pure substance. orientjchem.orghoffmanchemicals.com

Table 2: Common Analytical Techniques for Characterization

| Technique | Abbreviation | Information Obtained | Reference |

|---|---|---|---|

| Nuclear Magnetic Resonance Spectroscopy | NMR (¹H, ¹³C) | Detailed molecular structure, connectivity, and chemical environment of atoms. | orientjchem.orgmdpi.comrsc.org |

| Mass Spectrometry | MS | Molecular weight and elemental composition. | researchgate.netresearchgate.net |

| Infrared Spectroscopy | IR | Presence of specific functional groups. | orientjchem.orgmdpi.com |

| X-ray Crystallography | - | Absolute 3D molecular structure and crystal packing. | nih.govresearchgate.netnih.gov |

| Melting Point Analysis | MP | Assessment of purity for solid compounds. | orientjchem.orghoffmanchemicals.com |

Structure Activity Relationship Sar Studies of 5 Nitro 1h Pyrazole 3 Carboxamide Derivatives

Elucidation of Key Structural Features for Biological Activity

The biological profile of 5-nitro-1H-pyrazole-3-carboxamide derivatives is dictated by the specific combination of its core pyrazole (B372694) ring, the nitro group at position 5, and the carboxamide function at position 3. Each component plays a distinct role, and modifications to any of these can significantly alter the compound's pharmacological properties.

Influence of Substituents on Pyrazole Ring

The pyrazole ring is a privileged scaffold in medicinal chemistry, and its substitution pattern profoundly impacts the biological activity of its derivatives. nih.govmdpi.com The pyrazole ring itself, a five-membered heterocycle with two adjacent nitrogen atoms, possesses a unique electronic distribution that makes it susceptible to various chemical modifications. researchgate.netnih.gov

Due to its aromatic character, the pyrazole ring can undergo electrophilic substitution reactions, primarily at position 4. nih.gov Conversely, positions 3 and 5 are deactivated due to the electronegativity of the nitrogen atoms, making them targets for nucleophilic attack. nih.gov The stability of the pyrazole ring to metabolic enzymes like P450 oxygenases is a notable advantage over other heterocyclic structures. nih.gov

Substitutions on the ring have a major influence on chemical and biological properties. nih.gov Key observations include:

C4-Position: The C4 position is often targeted for substitution. In the development of inhibitors for the AurB enzyme, a pyrazole ring substituted at the C4 position yielded the best results, with docking studies confirming that this moiety fits into the enzyme's extended-hinge region. nih.gov

C5-Position: The introduction of specific substituents at the C5 position has been shown to modulate activity. For example, in a series of 4-(5-substituted aryl-4, 5-dihydropyrazole-3-yl-amino) phenols, the presence of nitro (NO2), hydroxyl (OH), or chloro (Cl) groups on a phenyl ring at the 5-position was credited with an increase in analgesic, anti-inflammatory, and antimicrobial activities. pharmatutor.org

Role of Nitro Group in Pharmacological Efficacy

The nitro group (–NO2) at the C-5 position is a powerful modulator of the molecule's electronic properties and is often essential for biological activity. nih.govresearchgate.net As a strong electron-withdrawing group, it significantly lowers the electron density across the molecule, which can facilitate critical interactions with biological targets. researchgate.net

The importance of the nitro group is highlighted in several classes of therapeutic agents:

Antimicrobial Activity: In nitrofurans, the presence of a nitro group at the C-5 position of the furan (B31954) ring is considered essential for their antibacterial effects. nih.gov Similarly, nitrofuran-containing pyrazole derivatives have demonstrated significant antibacterial and antifungal activity. pharmatutor.org The mechanism often involves the bioreductive metabolism of the nitro group by nitroreductase enzymes within target pathogens. researchgate.net This process generates reactive nitrogen species that are cytotoxic, leading to the death of the microorganism. researchgate.net

Anticancer and Antitrypanosomal Activity: The cytotoxic potential derived from the nitro group's reduction is also harnessed in anticancer and antiprotozoal drug design. researchgate.netsvedbergopen.com For example, 3-nitrotriazole-based amides have shown extreme potency as anti-Trypanosoma cruzi agents. researchgate.net The nitro group can be essential for DNA binding activity in some prodrugs. researchgate.net

Physicochemical Properties: The polar nitro group can decrease the lipophilicity of compounds, which can influence their pharmacokinetic profiles. nih.gov

Importance of Amide Functionality and its Substitutions

The carboxamide group at the C-3 position is another critical pharmacophoric feature. The amide linkage itself is important for the biological activities of many pyrazoles. pharmatutor.org This functionality, and the substituents attached to its nitrogen atom, provide key interaction points with biological targets and can be systematically modified to fine-tune activity.

Research on pyrazole carboxamide derivatives has demonstrated the following:

DNA Interaction: In a study of novel 1H-pyrazole-3-carboxamide derivatives, their antitumor mechanism was linked to their ability to bind to the minor groove of DNA. nih.gov The compound with the highest DNA-binding affinity, 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide, also showed the ability to cleave supercoiled plasmid DNA. nih.gov

Enzyme Inhibition: In a series of 5-amino-1H-pyrazole-3-carboxyl derivatives designed as P2Y14R antagonists for anti-inflammatory purposes, modifications to the amide group were central to optimizing potency. The optimized compound, 1-(4-fluorobenzyl)-5-(4-methylbenzamido)-1H-pyrazole-3-carboxylic acid, exhibited a high binding affinity (IC50 = 1.93 nM) and favorable drug-like properties. nih.govebi.ac.uk

Modulation of Analgesic Activity: The synthesis of amide derivatives of 3-[1-(3-pyridazinyl)-5-phenyl-1H-pyrazole-3-yl]propanoic acids showed that the nature of the substituent on the amide nitrogen significantly influenced analgesic activity. psu.edu Compounds featuring 4-chlorophenyl, 4-pyridyl, or substituted piperazine (B1678402) moieties on the amide portion displayed activity higher than the reference drug, aspirin. psu.edu

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that plays a pivotal role in modern drug discovery, including the optimization of pyrazole-based compounds. patsnap.com QSAR analysis aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By quantifying physicochemical properties (descriptors) of molecules, such as lipophilicity, electronic effects, and steric parameters, QSAR models can predict the activity of newly designed analogues before their synthesis, thereby saving time and resources. nih.govpatsnap.com

In the context of pyrazole derivatives, QSAR has been successfully applied to identify promising lead candidates. For example, a 2D-QSAR model was developed to identify 1H-Pyrazole analogs as inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. researchgate.net The model demonstrated robust statistical parameters (R²train = 0.9816, Q² = 0.9668, R²test = 0.6952), indicating its reliability and predictive power in guiding the design of new, more potent EGFR inhibitors. researchgate.net

Rational Design of Analogues for Enhanced Potency and Selectivity

Rational drug design involves the deliberate, structure-based creation of new molecules with improved therapeutic potential. For derivatives of this compound, this process leverages the SAR and QSAR data to make targeted modifications to the lead structure. The goal is to enhance potency against the desired biological target while improving selectivity over off-targets to minimize side effects.

Key strategies employed in the rational design of pyrazole analogues include:

Structure-Based Drug Design (SBDD): When the 3D structure of the biological target (e.g., an enzyme or receptor) is known, SBDD techniques like molecular docking can be used to visualize how a ligand binds. nih.gov This allows for the design of new analogues that optimize these interactions. For instance, docking studies were used to confirm that a pyrazole moiety could fit into the extended-hinge region of an enzyme, guiding the synthesis of more potent inhibitors. nih.gov

Scaffold Hopping: This strategy involves replacing the core chemical scaffold of a molecule while retaining its essential functional groups in the correct spatial orientation. patsnap.com This can lead to novel compounds with improved properties, such as better pharmacokinetics or a different intellectual property profile. nih.govpatsnap.com

Fragment-Based Lead Discovery (FBLD): This approach involves identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent lead compound. scienceopen.com Strategies like fragment growing (extending a fragment to pick up additional interactions) and fragment merging (linking two fragments that bind in adjacent pockets) are powerful tools for lead generation and optimization. scienceopen.com

A study on 5-amino-1H-pyrazole-4-carboxamide derivatives used structure-based drug design to develop pan-FGFR covalent inhibitors, targeting both wild-type and drug-resistant mutant forms of the enzyme. The resulting compound, 10h, demonstrated nanomolar inhibitory activity and its covalent binding mechanism was confirmed by X-ray co-crystallography. nih.gov

Lead Optimization Strategies

Lead optimization is the iterative process of refining a promising lead compound into a clinical candidate. patsnap.com This involves a multidisciplinary approach to improve not only potency and selectivity but also the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

For pyrazole-based compounds, lead optimization efforts have focused on several areas:

Systematic Structural Modification: This involves a cycle of designing, synthesizing, and testing new analogues based on SAR data. patsnap.com In one study aimed at developing antitrypanosomal agents, researchers systematically modified a 5-phenylpyrazolopyrimidinone lead compound. acs.org By exploring different substituents, they discovered an analogue with higher in vitro potency and, crucially, significantly better metabolic stability, a key drawback of the initial lead. acs.org

Improving Physicochemical and Pharmacokinetic Properties: Medicinal chemistry techniques are used to enhance properties like solubility and metabolic stability. patsnap.com This can involve bioisosteric replacement, where a functional group is swapped for another with similar physical or chemical properties to improve the ADME profile without losing biological activity. patsnap.com The optimization of 5-amide-1H-pyrazole-3-carboxyl derivatives as P2Y14R antagonists successfully yielded a compound with not only high potency but also notably improved solubility and more favorable pharmacokinetic profiles in vivo. nih.govebi.ac.uk

Table 1: Examples of Optimized Pyrazole Derivatives and their Activities

| Compound Class | Lead Modification | Target | Result | Reference |

|---|---|---|---|---|

| 1H-Pyrazole-3-carboxamides | Substitution on amide and pyrazole urea (B33335) | DNA | Enhanced DNA-binding affinity and cleavage activity | nih.gov |

| 5-Phenylpyrazolopyrimidinones | Systematic substitution at R2 position | Trypanosoma brucei | Improved metabolic stability and in vivo efficacy | acs.org |

| 5-Amide-1H-pyrazole-3-carboxyls | Scaffold hopping and amide substitution | P2Y14 Receptor | High potency (IC50 = 1.93 nM), improved solubility and PK profile | nih.govebi.ac.uk |

Targeted Modification for Specific Biological Targets

The this compound scaffold serves as a versatile template for the design of inhibitors targeting a variety of biological entities, particularly protein kinases, which are pivotal in cellular signaling pathways and are often dysregulated in diseases such as cancer. The strategic modification of this core structure allows for the fine-tuning of inhibitory activity against specific kinases.

Research into pyrazole-based kinase inhibitors has revealed that the pyrazole core can act as a scaffold, mimicking the hinge-binding region of ATP in the kinase domain. The substituents on the pyrazole ring play a significant role in determining the potency and selectivity of these inhibitors. For instance, in a series of 1H-pyrazole-3-carboxamide derivatives designed as potential anticancer agents, the introduction of different substituents at various positions of the pyrazole and the carboxamide nitrogen has been shown to modulate their antiproliferative activity. While specific SAR studies on a broad series of this compound derivatives are not extensively documented in publicly available literature, general principles from related pyrazole carboxamides can be inferred.

One study on 1H-pyrazole-3-carboxamide derivatives as potential anticancer agents investigated their DNA-binding interaction. nih.gov Although not specifically focused on the 5-nitro substitution, this research highlights that modifications to the carboxamide and the pyrazole ring can lead to compounds with significant biological activity, in this case, through interaction with DNA. nih.gov For example, the compound 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide demonstrated a high DNA-binding affinity. nih.gov This suggests that for this compound derivatives, modifications at the N-1 position of the pyrazole and on the carboxamide side chain could be key areas for targeted modifications to achieve desired biological effects.

The nitro group at the 5-position is an electron-withdrawing group, which can influence the electronic properties of the pyrazole ring and its ability to participate in hydrogen bonding and other interactions with the target protein. Modifications often involve the substitution at the N-1 position of the pyrazole ring and the variation of the substituent attached to the carboxamide nitrogen. These modifications aim to exploit specific pockets and residues within the target's active site to enhance binding affinity and selectivity.

Table 1: Illustrative SAR of Hypothetical this compound Derivatives as Kinase Inhibitors

| Compound ID | N-1 Substituent | Carboxamide Substituent (R) | Kinase Inhibitory Activity (IC₅₀, nM) |

| 1 | H | Methyl | >1000 |

| 2 | Methyl | Phenyl | 500 |

| 3 | Ethyl | 4-Chlorophenyl | 250 |

| 4 | Isopropyl | 3,4-Dichlorophenyl | 100 |

| 5 | H | 4-(Piperidin-1-yl)phenyl | 50 |

Conformational Analysis and its Impact on SAR

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. Conformational analysis of this compound derivatives is essential for understanding how these molecules orient themselves within a biological target's binding site and how this orientation affects their inhibitory potency. The relative orientation of the pyrazole ring, the nitro group, and the carboxamide substituent can significantly influence the molecule's ability to form key interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues in the target protein.

For instance, in related pyrazole carboxamide inhibitors, the dihedral angle between the pyrazole ring and an adjacent aromatic ring on the carboxamide side chain can dictate the extent of hydrophobic interactions with the protein. A more planar conformation might be favorable for stacking interactions, while a more twisted conformation might allow the molecule to fit into a non-planar pocket.

NMR studies on related 5-phenylpyrrole-carboxamide derivatives have been used to confirm their preferred conformations in solution, providing insights into the spatial arrangement of the different parts of the molecule. nih.gov Such studies, if applied to this compound derivatives, could elucidate the conformational preferences that correlate with higher biological activity.

The nitro group at the 5-position can influence the conformation through steric and electronic effects. It may favor a particular orientation of the carboxamide side chain to minimize steric hindrance and optimize electrostatic interactions.

Table 2: Impact of Conformational Features on the Activity of Hypothetical this compound Derivatives

| Compound ID | Dihedral Angle (Pyrazole-Carboxamide) | Key Interactions Observed in Modeling | Predicted Binding Affinity (kcal/mol) |

| A | 15° | H-bond with hinge region, π-π stacking | -9.5 |

| B | 45° | H-bond with hinge region, hydrophobic interaction | -8.2 |

| C | 90° | Loss of key H-bond | -6.1 |

Note: This table is a hypothetical representation to illustrate the concept of how conformational parameters could influence the binding affinity and, consequently, the biological activity of this compound derivatives. The values are not based on experimental data for this specific compound series.

Mechanisms of Biological Activity and Molecular Interactions

Enzyme Inhibition Mechanisms

Derivatives of 5-nitro-1H-pyrazole-3-carboxamide have demonstrated the ability to inhibit a range of enzymes implicated in disease pathogenesis. This inhibitory action is a key component of their biological activity.

Interaction with 17β-hydroxysteroid dehydrogenase type 5 (17β-HSD5)

17β-hydroxysteroid dehydrogenase type 5 (17β-HSD5) is a crucial enzyme in the local synthesis of androgens within the prostate from dehydroepiandrosterone (B1670201) (DHEA), an adrenal precursor. nih.gov Specifically, it catalyzes the conversion of androstenedione (B190577) to testosterone. nih.gov The expression of 17β-HSD5 is prominent in the basal epithelial cells, stromal fibroblasts, and endothelial cells of the prostate. nih.gov The role of this enzyme in androgen synthesis makes it a target for therapeutic intervention in conditions like prostate cancer. While the direct inhibitory activity of this compound on 17β-HSD5 is a subject of ongoing research, the broader class of pyrazole-containing compounds has been investigated for their potential to modulate steroidogenic enzymes.

Inhibition of 5-Lipoxygenase (5-LOX)

5-Lipoxygenase (5-LOX) is a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators derived from arachidonic acid. nih.govnih.gov The inhibition of 5-LOX is a well-established strategy for developing anti-inflammatory drugs. nih.gov Certain pyrazole (B372694) derivatives have been shown to interfere with the 5-LOX pathway, thereby reducing the production of inflammatory leukotrienes. frontiersin.orgresearchgate.net The mechanism of inhibition can vary, with some compounds acting as iron-ligand inhibitors that chelate the central iron atom in the enzyme's active site, while others may function as redox-active inhibitors. frontiersin.orgresearchgate.net

Histone Deacetylase 6 (HDAC6) Inhibition and Degradation

A series of pyrazole derivatives have been designed to specifically target Histone Deacetylase 6 (HDAC6), an enzyme implicated in conditions such as acute liver injury through its role in necrosis and inflammation. nih.gov One particular N-phenyl-5-propyl-1H-pyrazole-3-carboxamide derivative demonstrated not only potent and selective inhibition of HDAC6 but also induced its degradation. nih.gov This dual-action mechanism presents a promising avenue for therapeutic development.

| Compound | Target | Activity | IC₅₀/DC₅₀ |

| N-phenyl-5-propyl-1H-pyrazole-3-carboxamide derivative | HDAC6 | Inhibition | 4.95 nM |

| N-phenyl-5-propyl-1H-pyrazole-3-carboxamide derivative | HDAC6 | Degradation | 0.96 nM |

IC₅₀ represents the concentration required for 50% inhibition, while DC₅₀ is the concentration for 50% degradation.

Kinase Inhibition, including FLT3 and CDK2/4

The pyrazole scaffold is recognized as a privileged structure in the development of kinase inhibitors. nih.gov Derivatives of 1H-pyrazole-3-carboxamide have shown significant inhibitory activity against several kinases that are crucial for cell cycle regulation and are often dysregulated in cancer. nih.govresearchgate.net

Notably, a series of 1-H-pyrazole-3-carboxamide derivatives have been synthesized that exhibit potent inhibition of FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDK) 2, 4, and 6. nih.gov For instance, the compound FN-1501 displayed nanomolar IC₅₀ values against these kinases, leading to antiproliferative effects in acute myeloid leukemia (AML) cells. nih.gov This inhibition was associated with the suppression of downstream signaling pathways, including the phosphorylation of retinoblastoma (Rb) protein, ERK, AKT, and STAT5, ultimately inducing apoptosis. nih.gov

| Compound | Target Kinase | IC₅₀ (nM) |

| FN-1501 | FLT3 | Potent (nanomolar range) |

| FN-1501 | CDK2 | Potent (nanomolar range) |

| FN-1501 | CDK4 | Potent (nanomolar range) |

| FN-1501 | CDK6 | Potent (nanomolar range) |

IC₅₀ values indicate the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

DNA Binding Interactions and Anticancer Mechanisms

Beyond enzyme inhibition, certain 1H-pyrazole-3-carboxamide derivatives exert their anticancer effects through direct interaction with DNA. nih.govjst.go.jp This interaction can disrupt DNA's structure and function, leading to cell death.

DNA Minor Groove Binding Models

Research has shown that some novel 1H-pyrazole-3-carboxamide derivatives can bind to the minor groove of DNA. nih.govjst.go.jp This binding is thought to be stabilized by π-π stacking interactions between the planar, electron-rich pyrazole ring and the DNA bases. jst.go.jp Molecular docking studies and experimental data from electronic absorption spectroscopy and viscosity measurements have supported this binding model. nih.govjst.go.jp

One particular derivative, 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide (pym-5), demonstrated a high DNA-binding affinity. nih.govjst.go.jp This interaction was strong enough to displace ethidium (B1194527) bromide from a DNA complex and induce cleavage of supercoiled plasmid DNA, indicating a significant conformational change in the DNA structure. nih.govjst.go.jp The urea (B33335) group and the protonated piperazine (B1678402) ring of pym-5 are believed to form hydrogen bonds and electrostatic interactions with the DNA, further stabilizing the complex and allowing the pyrazole core to penetrate deeply into the minor groove. jst.go.jp

| Compound | DNA Binding Affinity (K) |

| pym-5 | 1.06 x 10⁵ M⁻¹ |

Effects on DNA Conformation and Cleavage Activity

Studies have shown that certain derivatives of 1H-pyrazole-3-carboxamide can interact directly with DNA, affecting its conformation and integrity. nih.govjst.go.jp A notable example is the compound 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide, referred to as pym-5. nih.govjst.go.jp Investigations using electronic absorption spectroscopy and viscosity measurements suggest that this class of compounds may bind to the minor groove of DNA. nih.govjst.go.jp

The binding affinity of pym-5 to DNA has been quantified, demonstrating a strong interaction. nih.govjst.go.jp Furthermore, fluorescence spectral analysis showed that pym-5 could significantly decrease the emission intensity of an ethidium bromide-calf thymus DNA (EB-CT-DNA) complex by over 50%, which indicates a profound effect on DNA conformation. nih.govjst.go.jp

In addition to altering its shape, pym-5 has demonstrated the ability to cleave supercoiled plasmid DNA (pBR322). jst.go.jp This cleavage activity was observed to be concentration-dependent, converting the supercoiled Form I of the plasmid to the relaxed Form II. jst.go.jp This suggests that DNA could be a potential molecular target for this group of pyrazole derivatives, possibly contributing to their observed antiproliferative effects in cancer cell lines through a DNA damage mechanism. nih.govjst.go.jp

Table 1: DNA Interaction Profile of Compound Pym-5

| Parameter | Finding | Reference |

|---|---|---|

| Binding Affinity (K) | 1.06 x 10⁵ M⁻¹ | nih.govjst.go.jp |

| Effect on EB-CT-DNA | >50% decrease in fluorescence intensity | nih.govjst.go.jp |

| Cleavage Activity | Induces cleavage of supercoiled pBR322 plasmid DNA | jst.go.jp |

Receptor Antagonism Studies

The pyrazole scaffold is a key component in the development of ligands that act as antagonists for various G protein-coupled receptors (GPCRs), including cannabinoid and neuropeptide Y receptors.

Cannabinoid Receptor (CB1) Antagonism

The 1H-pyrazole-3-carboxamide structure is a well-established scaffold for creating antagonists of the cannabinoid type 1 (CB1) receptor. nih.govnih.gov The CB1 receptor is primarily expressed in the central nervous system (CNS) and is involved in numerous physiological processes. nih.gov Antagonism of this receptor has been explored for treating conditions like obesity and metabolic disorders. nih.gov

Research has focused on synthesizing novel pyrazole-3-carboxamide derivatives to act as potent CB1 receptor antagonists. nih.gov Modifications to the pyrazole structure have been made to develop peripherally selective antagonists, which have limited ability to cross the blood-brain barrier. nih.gov This strategy aims to avoid the adverse psychiatric side effects associated with CNS-acting CB1 antagonists. nih.gov Studies have successfully identified potent and selective CB1 inverse agonists with significantly reduced brain penetration compared to earlier compounds like rimonabant. nih.gov

Neuropeptide Y Y5 (NPY5) Receptor Modulation

The pyrazole carboxamide framework has also been utilized to develop ligands for the Neuropeptide Y (NPY) Y5 receptor. nih.gov The NPY system, including the Y5 receptor, is implicated in a variety of physiological functions, such as the regulation of food intake, emotional responses, and energy homeostasis. embopress.orgfrontiersin.org The Y5 receptor, in particular, has been identified as a key mediator of NPY-stimulated feeding. frontiersin.orgresearchgate.net

A high-throughput screening of chemical libraries identified the 1-aryl-3-carboxamido-5-alkylpyrazole scaffold as having an affinity for the human NPY Y5 receptor. nih.gov Subsequent research led to the synthesis of specific derivatives, such as 1-(3-Trifluoromethylphenyl)-3-[N-(5-quinolinyl)carboxamido]-5-methylpyrazole, which was found to bind to the human NPY Y5 receptor with an IC₅₀ of 80 nM. nih.gov In preclinical models, this compound demonstrated an ability to inhibit food consumption, highlighting the potential of pyrazole-based compounds to modulate this receptor. nih.gov Further studies have shown that NPY signaling through the Y5 receptor can stimulate cancer cell motility by activating the RhoA pathway. frontiersin.org

Table 2: NPY Y5 Receptor Binding of a Pyrazolecarboxamide Derivative

| Compound | Receptor | Activity (IC₅₀) | Reference |

|---|

| 1-(3-Trifluoromethylphenyl)-3-[N-(5-quinolinyl)carboxamido]-5-methylpyrazole | Human Neuropeptide Y5 (NPY5) | 80 nM | nih.gov |

Anti-inflammatory Pathways

Derivatives of the pyrazole structure have been investigated for their anti-inflammatory properties. nih.gov The UDPG/P2Y14R signaling pathway is recognized as a potential therapeutic target for diseases related to the innate immune system. nih.gov

A series of 5-amide-1H-pyrazole-3-carboxyl derivatives were designed and synthesized as antagonists for the P2Y14 receptor. nih.gov The optimized compound, 1-(4-fluorobenzyl)-5-(4-methylbenzamido)-1H-pyrazole-3-carboxylic acid, was a potent and highly selective P2Y14R antagonist with an IC₅₀ of 1.93 nM. nih.gov In a preclinical model of acute peritonitis, this compound was shown to effectively reduce the levels of key pro-inflammatory cytokines. nih.gov

Table 3: Anti-inflammatory Activity of a Pyrazole Derivative in an Acute Peritonitis Model

| Inflammatory Factor | Effect of Compound 16* | Reference |

|---|---|---|

| Interleukin-6 (IL-6) | Significantly Reduced | nih.gov |

| Interleukin-1β (IL-1β) | Significantly Reduced | nih.gov |

| Tumor Necrosis Factor-α (TNF-α) | Significantly Reduced | nih.gov |

*Compound 16: 1-(4-fluorobenzyl)-5-(4-methylbenzamido)-1H-pyrazole-3-carboxylic acid

Additionally, the study of pyrazole-based CB1 receptor antagonists has been linked to potential therapeutic uses in diseases with an inflammatory or autoimmune component, such as rheumatoid arthritis and inflammatory bowel disease. nih.govgoogle.com

Computational Chemistry and Molecular Modeling Studies

Molecular Docking for Ligand-Target Interactions

Molecular docking is a key computational tool used to predict the preferred orientation of a ligand when bound to a target receptor. For derivatives of 1H-pyrazole-3-carboxamide, docking studies have been crucial in understanding their mechanisms of action against various biological targets, including enzymes and DNA. jst.go.jpnih.gov

Molecular docking simulations predict how pyrazole (B372694) carboxamide derivatives fit into the binding sites of target proteins. For instance, studies on pyrazole-carboxamides designed as carbonic anhydrase (CA) inhibitors have used docking to elucidate their binding mechanisms with hCA I and hCA II isoenzymes. nih.govnih.gov These simulations can predict binding affinities, often expressed as docking scores or inhibition constants (Ki), which help in ranking potential inhibitors. In one study, the Ki values for a series of pyrazole-carboxamides against hCA I and hCA II were found to be in the micromolar to nanomolar range, indicating potent inhibition. nih.govnih.gov

Similarly, docking studies on other 1H-pyrazole-3-carboxamide derivatives have explored their interaction with DNA. jst.go.jpnih.gov These simulations have successfully predicted a minor groove binding model for these compounds. jst.go.jp The binding energy for these interactions can also be calculated, providing a quantitative measure of binding strength. For example, one derivative, pym-5, was predicted and later confirmed to have a high DNA-binding affinity. jst.go.jpnih.gov

Table 1: Molecular Docking and Inhibition Data for Pyrazole-Carboxamide Derivatives

| Compound/Derivative | Target | Predicted Binding Affinity/Docking Score | Experimental Ki (µM) |

|---|---|---|---|

| Pyrazole-sulfonamide (6a) | hCA I | - | 0.063 - 3.368 nih.govnih.gov |

| Pyrazole-sulfonamide (6b) | hCA II | Better interaction than AAZ* nih.govnih.gov | 0.007 - 4.235 nih.govnih.gov |

| pym-5 | DNA | High DNA-binding affinity | Kpym-5=1.06×105 M−1 jst.go.jpnih.gov |

| 4-nitro-N-1H-pyrazol-3-ylbenzamide | SARS-CoV-2 Mpro (6LU7) | Better docking scores than controls nih.gov | - |

*Acetazolamide (AAZ) is a reference inhibitor. nih.gov

A critical aspect of docking analysis is identifying the specific interactions that stabilize the ligand-receptor complex. For pyrazole derivatives, hydrogen bonds are a recurring theme in their binding modes. nih.govnih.gov In the case of carbonic anhydrase inhibitors, docking revealed that the sulfonamide group of the pyrazole-carboxamide derivatives forms crucial hydrogen bonds with the active site residues of the enzyme. nih.gov

In DNA-binding pyrazole derivatives, the molecule's chain-like shape, facilitated by amide bonds, allows it to stretch along the DNA minor groove, maximizing interactions. jst.go.jp Studies on related heterocyclic compounds have also emphasized the role of N-H···O and C-H···O hydrogen bonds in stabilizing the crystal structure. nih.gov Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analyses have been used to systematically study strong N-H…N and C-H…O hydrogen bonds, as well as weaker interactions like C-H…N and C-H…π. nih.gov

Table 2: Key Interactions for Pyrazole Derivatives from Docking Studies

| Derivative Class | Target | Key Interacting Residues/Bases | Type of Interaction |

|---|---|---|---|

| Pyrazole-sulfonamides | Carbonic Anhydrase | Active site residues | Hydrogen bonds nih.gov |

| 1H-pyrazole-3-carboxamides | DNA | DNA base pairs | Groove binding, hydrogen bonds jst.go.jp |

Molecular Dynamics Simulations to Evaluate Ligand-Protein Complex Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior and stability of the ligand-protein complex over time. For pyrazole-carboxamide derivatives targeting carbonic anhydrase, 50-nanosecond MD simulations were performed. nih.govnih.gov These simulations showed that the most active compounds exhibited good stability within the binding sites of hCA I and hCA II, with only minor conformational changes and fluctuations. nih.govnih.gov This stability analysis corroborates the docking results and strengthens the case for these compounds as potent inhibitors. nih.gov Similarly, MD simulations have been employed to explore the binding modes of other related carboxamide inhibitors, confirming the crucial role of specific residues in stabilizing the inhibitors. rsc.orgresearchgate.net

DFT (Density Functional Theory) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. For a related compound, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, DFT calculations at the B3LYP/6-31G(d) level were used to optimize its geometry and calculate vibrational frequencies. nih.gov

These calculations revealed a planar conformation for the molecule. nih.gov The HOMO-LUMO energy gap was calculated to be approximately 4.458 eV, suggesting high electronic stability and low chemical reactivity. nih.gov Such a large energy gap is indicative of high thermodynamic stability. nih.gov DFT is also used to generate theoretical NMR spectra and Density of States (DOS) spectra, which provide further information on the electronic environment and reactivity of the compound. nih.gov These theoretical analyses are crucial for confirming the structure of synthesized compounds and understanding the chemical reactivity of their functional sites. nih.gov

Theoretical Prediction of Biological Properties and Toxicity

Computational methods are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. For pyrazole-carboxamide derivatives, ADMET analyses have been performed to assess their drug-likeness. nih.govnih.gov In one study, it was found that the synthesized compounds did not show AMES toxicity, a measure of mutagenic potential. nih.govnih.gov Other studies on related pyrazole derivatives have shown that these compounds adhere to Lipinski's rule of five and exhibit good pharmacokinetic properties. nih.gov In silico prediction of pharmacokinetics, drug-likeness, and toxicity is a vital step in the early stages of drug discovery to filter out compounds that are likely to fail in later stages. nih.gov

In Silico Screening and Virtual Library Design

The insights gained from molecular docking and QSAR (Quantitative Structure-Activity Relationship) studies are used to design virtual libraries of new compounds with potentially improved activity. Based on the contour maps from 3D-QSAR models and docking information, new small molecules can be designed in silico. rsc.orgresearchgate.net This approach was used for a series of thieno[3,2-b]pyrrole-5-carboxamide LSD1 inhibitors, where eight new molecules were designed. rsc.org The most promising of these virtual compounds can then be synthesized and tested, streamlining the drug discovery process. This rational design approach, guided by computational chemistry, is a powerful strategy for developing novel and potent therapeutic agents based on the pyrazole carboxamide scaffold. researchgate.net

Preclinical Pharmacology and Therapeutic Potential

In Vitro Efficacy in Disease Models

Anticancer Cell Line Studies (e.g., HCT116, HepG2, A549, MV4-11)

There are no specific studies available in the public domain that report on the in vitro anticancer activity of 5-nitro-1H-pyrazole-3-carboxamide against the human colorectal carcinoma (HCT116), human liver cancer (HepG2), human lung adenocarcinoma (A549), or human acute myeloid leukemia (MV4-11) cell lines. While some derivatives, such as 4-chloro-N-(4-chlorobenzyl)-5-nitro-1H-pyrazole-3-carboxamide, have been noted for potential anticancer properties, no concrete data for the parent compound is available. smolecule.com

Antimicrobial and Antifungal Assays

No dedicated studies detailing the results of antimicrobial or antifungal assays for this compound could be identified in the current body of scientific literature. Research into the antimicrobial properties of the pyrazole (B372694) scaffold is extensive, but specific data for this nitro-substituted carboxamide is absent.

Anti-inflammatory Assays (e.g., Carrageenan-induced edema)

Information regarding the in vitro anti-inflammatory activity of this compound, including its effects in assays such as carrageenan-induced edema, is not available in published research. Patents indicate that derivatives of this compound are being explored for inflammatory conditions, but efficacy data for this compound itself has not been reported. google.com

In Vivo Studies and Efficacy in Animal Models

Acute Liver Injury Models

There are no published in vivo studies evaluating the efficacy of this compound in animal models of acute liver injury.

Anti-inflammatory Models

Similarly, no in vivo studies on the efficacy of this compound in animal models of inflammation have been found in the public domain.

Pharmacological Profiling of this compound Analogues

The core structure of this compound has served as a scaffold for the development of numerous analogues with a range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. The introduction of different substituents on the pyrazole ring and the carboxamide group has been shown to significantly influence the pharmacological profile of these compounds.

A study on novel pyrazole analogues, including a derivative containing a nitrophenyl group, demonstrated notable anti-inflammatory and antimicrobial properties. Specifically, compound 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide (Compound 4 in the study) showed better anti-inflammatory activity compared to the standard drug diclofenac (B195802) sodium. nih.gov This same compound also exhibited high activity against the gram-positive bacteria Streptococcus epidermidis. nih.gov Furthermore, another compound from the same series, 2-((3-chlorophenyl)(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl)hydrazinecarboxamide (Compound 3), was found to be exceedingly active against the gram-negative bacteria Escherichia coli. nih.gov

The antimicrobial potential of pyrazole-carboxamide derivatives has been further explored through the synthesis of nitrofurantoin (B1679001) analogues. These compounds, which incorporate a pyrazole-carboxamide core, have shown antibacterial activity. researchgate.net Additionally, a series of 1-methyl-pyrazole-5-carboxamide derivatives have been identified as potent anthelmintic agents, with some analogues showing activity at sub-nanomolar concentrations against the parasitic nematode Haemonchus contortus. nih.gov

In the realm of oncology, pyrazole derivatives have demonstrated significant cytotoxic activity. One study identified a pyrazole-based derivative, N′-[(2-hydroxy-1-naphthyl) methylene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide (P3C), which displayed potent cytotoxicity against a wide range of human cancer cell lines, with particular efficacy in triple-negative breast cancer cells. nih.gov The mechanism of action for P3C was found to involve the induction of reactive oxygen species, leading to apoptosis. nih.gov

The following table summarizes the reported activities of some pyrazole-carboxamide analogues.

| Compound/Analogue Class | Biological Activity | Key Findings |

| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Anti-inflammatory, Antibacterial | Better anti-inflammatory activity than diclofenac sodium; high activity against S. epidermidis. nih.gov |

| 2-((3-chlorophenyl)(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl)hydrazinecarboxamide | Antibacterial | Highly active against E. coli. nih.gov |

| Nitrofurantoin-pyrazole carboxamide analogues | Antibacterial | Demonstrated antibacterial properties. researchgate.net |

| 1-Methyl-pyrazole-5-carboxamide derivatives | Anthelmintic | Potent activity against Haemonchus contortus. nih.gov |

| N′-[(2-hydroxy-1-naphthyl) methylene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide (P3C) | Cytotoxic (Anticancer) | Potent cytotoxicity against various cancer cell lines, especially triple-negative breast cancer. nih.gov |

Investigation of Potential Off-Target Effects and Drug Repurposing

The investigation of off-target effects is a critical aspect of preclinical drug development to assess the potential for adverse effects and to identify new therapeutic applications (drug repurposing). For this compound and its analogues, this area of research is still in its early stages.

The broad spectrum of biological activities observed for pyrazole-based compounds, including anti-inflammatory, antimicrobial, and anticancer effects, suggests the possibility of interactions with multiple biological targets. For instance, the potent cytotoxicity of the pyrazole derivative P3C across 27 different human cancer cell lines hints at its potential for repurposing as a broad-spectrum anticancer agent. nih.gov

Computational approaches are increasingly being utilized to predict potential off-target interactions of small molecules. These in silico methods can help to identify unforeseen molecular targets and guide further experimental validation. While specific off-target screening data for this compound is not yet publicly available, the diverse activities of its analogues warrant such investigations. The discovery that different structural modifications to the pyrazole core can lead to selective inhibitors of various enzymes, such as P2Y14R antagonists with anti-inflammatory properties, underscores the potential for developing targeted therapies and understanding off-target profiles. nih.gov

Further research, including comprehensive off-target screening and phenotypic screening assays, is necessary to fully elucidate the therapeutic potential and safety profile of this compound and its derivatives.

Future Research Directions and Unexplored Potential

Development of Novel Synthetic Routes for Improved Yields and Selectivity

The synthesis of pyrazole (B372694) derivatives is a well-established field, yet the pursuit of more efficient, cost-effective, and environmentally benign synthetic methods remains a key objective. Future research will likely focus on the development of novel synthetic strategies that offer improved yields and greater regioselectivity, which is particularly crucial for the synthesis of complex, multi-substituted pyrazole derivatives.

One promising approach is the use of novel catalysts, such as amorphous carbon-supported sulfonic acid, which has shown potential in facilitating pyrazole synthesis under mild conditions. researchgate.net Additionally, enzymatic catalysis and photocatalysis are emerging as powerful tools in organic synthesis, offering high specificity and reduced environmental impact. researchgate.net The development of one-pot synthesis protocols and the use of microwave-assisted organic synthesis (MAOS) are also expected to streamline the production of pyrazole-based compounds, making them more accessible for high-throughput screening and other applications.

A significant challenge in the synthesis of some pyrazole derivatives is the potential for exothermic reactions and the production of unwanted byproducts. researchgate.net For instance, the nitration of pyrazole cores can be a hazardous process requiring careful temperature control to prevent runaway reactions. researchgate.net Future research will need to address these safety concerns by developing safer and more controlled synthetic procedures.

The table below outlines some of the key areas for future research in the synthesis of pyrazole derivatives:

| Research Area | Objectives | Potential Advantages |

| Novel Catalysts | Develop more efficient and selective catalysts for pyrazole synthesis. | Improved yields, reduced reaction times, milder reaction conditions. |

| Green Chemistry Approaches | Utilize environmentally friendly solvents and reagents. | Reduced environmental impact, increased sustainability. |

| Flow Chemistry | Implement continuous flow processes for pyrazole synthesis. | Improved safety, scalability, and process control. |

| Biocatalysis | Employ enzymes to catalyze specific steps in pyrazole synthesis. | High selectivity, mild reaction conditions, reduced waste. |

Exploration of New Biological Targets and Therapeutic Areas

The biological activities of pyrazole derivatives are vast and varied, encompassing a wide range of therapeutic areas. nih.gov While much research has focused on their anticancer and anti-inflammatory properties, there is significant potential for these compounds to be repurposed or developed for other indications.

Future research should aim to identify and validate new biological targets for pyrazole-based compounds. This could involve screening pyrazole libraries against a broader range of enzymes, receptors, and other proteins implicated in disease. For example, recent studies have shown that pyrazole derivatives can act as inhibitors of histone deacetylase 6 (HDAC6), a promising target for the treatment of acute liver injury. nih.gov Other potential therapeutic areas for pyrazole derivatives include neurodegenerative diseases, metabolic disorders, and infectious diseases. nih.gov

The exploration of new therapeutic areas will require a multidisciplinary approach, combining medicinal chemistry, pharmacology, and molecular biology. High-throughput screening (HTS) and high-content screening (HCS) technologies will be instrumental in identifying new lead compounds and elucidating their mechanisms of action.

The following table summarizes some of the potential new therapeutic areas for pyrazole derivatives:

| Therapeutic Area | Potential Biological Targets |

| Neurodegenerative Diseases | Monoamine oxidase B (MAO-B), Glycogen synthase kinase 3β (GSK3β) |

| Metabolic Disorders | TGR5, Dipeptidyl peptidase-4 (DPP-4) |

| Infectious Diseases | Viral proteases, bacterial enzymes |

| Cardiovascular Diseases | Angiotensin-converting enzyme (ACE), phosphodiesterases (PDEs) |

Advanced Structure-Based Drug Design Approaches

Structure-based drug design (SBDD) has become an indispensable tool in modern drug discovery, enabling the rational design of potent and selective inhibitors. The availability of high-resolution crystal structures of pyrazole derivatives in complex with their biological targets provides a solid foundation for SBDD efforts.

Future SBDD studies will leverage advanced computational techniques, such as molecular dynamics (MD) simulations and free energy perturbation (FEP) calculations, to gain a deeper understanding of the molecular interactions between pyrazole-based inhibitors and their targets. These methods can be used to predict binding affinities, identify key binding interactions, and guide the design of new compounds with improved potency and selectivity. semanticscholar.org

The integration of SBDD with other drug discovery technologies, such as fragment-based drug discovery (FBDD) and DNA-encoded library technology (DELT), will also accelerate the discovery of new pyrazole-based drug candidates. FBDD involves screening small, low-molecular-weight fragments against a biological target to identify "hot spots" for binding. These fragments can then be grown or linked together to create more potent, drug-like molecules. DELT, on the other hand, allows for the screening of massive libraries of DNA-encoded compounds against a target, enabling the rapid identification of novel chemical scaffolds.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and pyrazole-based research is no exception. nih.gov AI and ML algorithms can be used to analyze large datasets of chemical structures and biological activity data to identify patterns and relationships that are not readily apparent to human researchers. nih.gov

In the context of pyrazole research, AI and ML can be used to:

Predict the biological activity of novel pyrazole derivatives: QSAR (Quantitative Structure-Activity Relationship) models can be developed to predict the potency, selectivity, and other properties of new compounds based on their chemical structure. nih.gov

Design new pyrazole derivatives with desired properties: Generative models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be used to design new molecules with specific biological activities and physicochemical properties.

Optimize synthetic routes for pyrazole derivatives: AI and ML can be used to predict the outcome of chemical reactions and identify the optimal conditions for synthesis.

The use of AI and ML in pyrazole research is still in its early stages, but it has the potential to significantly accelerate the discovery and development of new pyrazole-based drugs.

Investigation of Multi-Targeting Strategies